2-(4-Chloro-phenylamino)-ethanol

Catalog No.
S15652687
CAS No.
2933-81-5
M.F
C8H10ClNO
M. Wt
171.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chloro-phenylamino)-ethanol

CAS Number

2933-81-5

Product Name

2-(4-Chloro-phenylamino)-ethanol

IUPAC Name

2-(4-chloroanilino)ethanol

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10ClNO/c9-7-1-3-8(4-2-7)10-5-6-11/h1-4,10-11H,5-6H2

InChI Key

FRJSZCNBYVMOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCO)Cl

2-(4-Chloro-phenylamino)-ethanol is an organic compound characterized by the presence of a chloro-substituted phenyl group attached to an aminoethanol moiety. Its molecular formula is C8_{8}H10_{10}ClN and it has a molecular weight of 171.62 g/mol. The compound exhibits a hydroxyl group (-OH) that allows for hydrogen bonding, while the chloro-substituted phenyl group imparts hydrophobic characteristics, making it versatile in various chemical and biological applications.

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds, such as 2-(4-Chloro-phenylamino)-acetaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: If a nitro group is present, it can be reduced to an amine, resulting in the formation of 2-(4-Chloro-phenylamino)-ethanamine. This reaction typically uses hydrogen gas in the presence of palladium on carbon as a catalyst.
  • Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, yielding various derivatives depending on the nucleophile employed, such as sodium hydroxide or potassium tert-butoxide.

The biological activity of 2-(4-Chloro-phenylamino)-ethanol is notable due to its potential interactions with biological molecules. The aminoethanol moiety can form hydrogen bonds with various targets, while the hydrophobic chloro-substituted phenyl group enhances binding affinity. This compound has been investigated for its role in enzyme interactions and protein modifications, indicating potential applications in biochemical research.

The synthesis of 2-(4-Chloro-phenylamino)-ethanol typically involves the reaction of 4-chloroaniline with ethylene oxide. This process requires controlled conditions and often employs a base catalyst to facilitate the nucleophilic attack of the amine on ethylene oxide, leading to the desired product.

In industrial settings, large-scale production may utilize optimized reactors and purification methods such as distillation or recrystallization to achieve high yields and purity levels.

2-(4-Chloro-phenylamino)-ethanol has several applications across different fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: The compound is used to study enzyme interactions and protein modifications.
  • Industry: It finds utility in producing specialty chemicals and materials, contributing to various manufacturing processes.

The mechanism of action for 2-(4-Chloro-phenylamino)-ethanol involves specific interactions with molecular targets. The amino group facilitates hydrogen bonding, while the chloro-substituted phenyl group engages in hydrophobic interactions. These characteristics influence the compound’s binding affinity and specificity towards its targets, leading to diverse biological effects.

Several compounds share structural similarities with 2-(4-Chloro-phenylamino)-ethanol. Here are a few notable examples:

Compound NameDescription
2-(4-Chloro-phenylamino)-propionic acidContains a propionic acid moiety; used in drug development and biological studies.
2-(4-Chloro-phenylamino)-nicotinic acidFeatures a nicotinic acid structure; explored for potential pharmacological properties.
2-(4-Chloro-phenylamino)-butan-2-oneA ketone derivative; utilized in organic synthesis.

Uniqueness

2-(4-Chloro-phenylamino)-ethanol is unique due to its specific combination of functional groups. The presence of both a hydroxyl group and a chloro-substituted phenyl group grants it distinct chemical and biological properties that differentiate it from other similar compounds. Its ability to participate in hydrogen bonding while also engaging in hydrophobic interactions makes it particularly versatile for various applications in chemistry and biology.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

171.0450916 g/mol

Monoisotopic Mass

171.0450916 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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